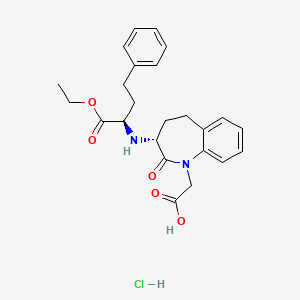

Benazepril hydrochloride, (R,R)-

Description

BenchChem offers high-quality Benazepril hydrochloride, (R,R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benazepril hydrochloride, (R,R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRQEHTHIMDQM-GZJHNZOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175881 | |

| Record name | Benazepril hydrochloride, (R,R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215447-89-5 | |

| Record name | Benazepril hydrochloride, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215447895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazepril hydrochloride, (R,R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRIL HYDROCHLORIDE, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGK2LDW9PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R,R)-Benazepril hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Benazepril Hydrochloride

Executive Summary

Benazepril hydrochloride is a potent, second-generation angiotensin-converting enzyme (ACE) inhibitor utilized clinically for the management of hypertension and heart failure.[1][2][3][4] As a prodrug, its therapeutic efficacy is mediated by its active diacid metabolite, benazeprilat, which exhibits a high affinity for ACE.[5][6][7][8][9] This guide delineates the molecular and physiological cascade initiated by benazepril, beginning with its interaction with the Renin-Angiotensin-Aldosterone System (RAAS), detailing its specific inhibitory action on ACE, and culminating in the downstream pharmacodynamic outcomes. We will explore the causality behind its antihypertensive effects and provide validated experimental frameworks for assessing its activity, grounding all mechanistic claims in verifiable data.

A Note on Stereochemistry: Benazepril possesses three stereocenters. The pharmacologically active and commercially available form is a specific diastereomer, systematically named (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid hydrochloride. For the purpose of this guide, all references to "Benazepril" and its active metabolite "Benazeprilat" pertain to this specific, clinically relevant stereoisomer.

The Renin-Angiotensin-Aldosterone System (RAAS): The Primary Therapeutic Target

To comprehend the action of benazepril, one must first understand its target: the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[4] Its overactivity is a key contributor to the pathophysiology of hypertension.

The cascade is initiated by the release of renin from the kidneys in response to hypotension or low sodium levels. Renin cleaves the liver-derived pro-hormone angiotensinogen into the inactive decapeptide angiotensin I . The pivotal step, and the target of benazepril, is the conversion of angiotensin I to angiotensin II , a potent vasoconstrictor, a reaction catalyzed by the Angiotensin-Converting Enzyme (ACE) .[4][5][8]

Angiotensin II exerts its effects by:

-

Inducing potent vasoconstriction of systemic arterioles, thereby increasing peripheral resistance and blood pressure.[2][4]

-

Stimulating the adrenal cortex to secrete aldosterone , a hormone that promotes sodium and water reabsorption in the kidneys, leading to increased blood volume and pressure.[4][5]

-

Enhancing sympathetic nervous system activity.[4]

ACE, also known as kininase II, has a dual role; it also degrades bradykinin , a potent vasodilator peptide.[8] This dual functionality is central to the comprehensive effect of ACE inhibitors.

Molecular Mechanism: Competitive Inhibition of ACE by Benazeprilat

Benazepril hydrochloride itself is a prodrug with limited pharmacological activity.[8] Following oral administration, it is rapidly absorbed and undergoes de-esterification, primarily in the liver, to form its highly active diacid metabolite, benazeprilat .[5][7][8][9] This bioactivation is crucial, as benazeprilat possesses significantly greater ACE inhibitory activity than the parent compound.[5][6][7]

Benazeprilat functions as a potent, non-sulfhydryl, competitive inhibitor of ACE.[5][10][11] It competes with the natural substrate, angiotensin I, for the active site of the enzyme. By binding to ACE, benazeprilat prevents the conversion of angiotensin I to angiotensin II.[10][12] This targeted disruption is the cornerstone of its therapeutic effect. The resulting decrease in plasma angiotensin II levels leads to reduced vasopressor activity and decreased aldosterone secretion.[5][13]

Simultaneously, the inhibition of ACE (kininase II) activity decreases the degradation of bradykinin.[8] The resulting increase in bradykinin levels contributes to the overall antihypertensive effect through vasodilation, completing a dual-action mechanism.

Pharmacodynamic and Pharmacokinetic Profile

The molecular inhibition of ACE translates directly into measurable physiological changes that underpin benazepril's clinical utility.

Pharmacodynamic Effects

The primary pharmacodynamic consequence of benazepril administration is the systemic reduction of blood pressure.[2] Single and multiple doses of 10 mg or more cause at least 80% to 90% inhibition of plasma ACE activity for a minimum of 24 hours.[6][7]

| Effect | Mechanism | Clinical Consequence |

| Systemic Vasodilation | Decreased levels of the vasoconstrictor Angiotensin II.[4] | Reduction in total peripheral vascular resistance and afterload, lowering blood pressure.[1][14] |

| Reduced Aldosterone Secretion | Attenuation of Angiotensin II-mediated stimulation of the adrenal cortex.[4][5] | Decreased sodium and water retention, reducing blood volume and cardiac preload.[1][15] |

| Increased Bradykinin Levels | Inhibition of bradykinin degradation by ACE (Kininase II).[8] | Contributes to vasodilation and may be implicated in the side effect of a dry cough. |

| Increased Plasma Renin Activity | Loss of negative feedback from Angiotensin II on renin release.[5][14] | A compensatory physiological response to the drop in Angiotensin II levels. |

Pharmacokinetic Profile

The efficacy and dosing regimen of benazepril are dictated by its pharmacokinetic properties. As drug development professionals, understanding this profile is key to predicting its behavior in vivo.

| Parameter | Value / Description | Source(s) |

| Absorption | Rapidly absorbed after oral administration. Peak plasma concentration of benazepril is reached in 0.5-1 hour. | [2][5] |

| Metabolism | Benazepril is a prodrug, almost completely metabolized via esterase cleavage (primarily in the liver) to the active metabolite, benazeprilat. | [3][5][6][7] |

| Active Metabolite Peak | Peak plasma concentration of benazeprilat is reached in 1-2 hours (fasting) or 2-4 hours (with food). | [5][7] |

| Protein Binding | Benazepril: ~96.7%Benazeprilat: ~95.3% | [3][5] |

| Elimination | Primarily renal excretion of benazeprilat and its glucuronide conjugates. | [3][5] |

| Effective Half-Life | The effective half-life of accumulation for benazeprilat is 10-11 hours after repeated dosing. | [1][3][5] |

Experimental Protocols for Mechanistic Validation

Validating the mechanism of action for an ACE inhibitor like benazepril requires robust and reproducible experimental models. The following protocols represent industry-standard methodologies for characterizing ACE inhibition.

Protocol 1: In Vitro ACE Inhibition Spectrophotometric Assay

This protocol is a self-validating system for quantifying the inhibitory potential of a compound on ACE activity. It relies on a known substrate and includes controls to ensure data integrity.

Principle: This widely used method, based on the work of Cushman and Cheung, measures the product of ACE activity.[16][17] The synthetic substrate hippuryl-histidyl-leucine (HHL) is cleaved by ACE to form hippuric acid (HA) and histidyl-leucine.[18][19] The amount of HA produced is quantified by spectrophotometry at 228 nm after extraction. The presence of an inhibitor reduces the amount of HA formed.[19]

Step-by-Step Methodology:

-

Reagent Preparation:

-

ACE Enzyme Solution: Prepare a working solution of ACE from rabbit lung (e.g., 200 mU/mL) in a suitable buffer (e.g., TRIS buffer, pH 8.3).[17]

-

Substrate Solution: Prepare a 5 mM solution of Hippuryl-Histidyl-Leucine (HHL) in the same buffer.[19]

-

Test Compound (Benazeprilat): Prepare a stock solution and create a serial dilution to determine the IC50 value.

-

Positive Control: Prepare a solution of a known ACE inhibitor (e.g., Captopril).[19]

-

Negative Control: Use deionized water or buffer as a vehicle control.[19]

-

Reaction Termination Solution: 1 M Hydrochloric Acid (HCl).[19]

-

Extraction Solvent: Ethyl Acetate.

-

-

Assay Procedure:

-

Pre-incubation: In separate microcentrifuge tubes, add 50 µL of either the benazeprilat solution, positive control, or negative control. Add 25 µL of the ACE enzyme solution to each tube.[19]

-

Incubate the mixtures at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[19]

-

Reaction Initiation: Start the enzymatic reaction by adding 125 µL of the 5 mM HHL substrate solution to each tube.[19]

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.[19]

-

Reaction Termination: Stop the reaction by adding 200 µL of 1 M HCl.[19]

-

-

Quantification:

-

Extraction: Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.

-

Separation: Centrifuge the tubes to separate the aqueous and organic layers.

-

Measurement: Carefully transfer 1.0 mL of the upper organic layer to a new tube. Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried hippuric acid residue in a known volume (e.g., 1.0 mL) of deionized water or buffer.

-

Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of benazeprilat using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce ACE activity by 50%).

-

Sources

- 1. Articles [globalrx.com]

- 2. drugs.com [drugs.com]

- 3. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Benazepril? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. drugs.com [drugs.com]

- 7. Benazepril Hydrochloride Tablets, USP [dailymed.nlm.nih.gov]

- 8. SMPDB [smpdb.ca]

- 9. The pharmacokinetics of benazepril relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. Benazepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Benazepril response (Concept Id: CN297658) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Systemic and renal effects of a new angiotensin converting enzyme inhibitor, benazepril, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Stereospecific Synthesis of Benazepril Enantiomers

An in-depth technical guide by a Senior Application Scientist

Introduction: The Stereochemical Imperative of Benazepril

Benazepril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and congestive heart failure.[1][2] Its therapeutic efficacy is derived from its active metabolite, benazeprilat, which is formed by the cleavage of the ester group in the liver.[1] The molecular architecture of benazepril features two stereogenic centers, giving rise to four possible stereoisomers. However, the pharmacological activity is almost exclusively associated with the (S,S)-diastereomer.[3][4] This stereochemical specificity underscores the critical importance of asymmetric synthesis in its manufacturing. Producing the single, active enantiomer is not merely a matter of efficiency but a fundamental requirement for ensuring therapeutic potency and minimizing potential side effects from inactive or less active isomers.

The synthesis of benazepril, therefore, presents a significant challenge: the precise and efficient construction of the desired (S,S) configuration. Early synthetic routes often produced diastereomeric mixtures that necessitated arduous and often inefficient purification steps.[5][6] This guide provides an in-depth exploration of the evolution of synthetic strategies, from foundational resolution techniques to modern, highly efficient stereoselective methodologies. We will delve into the causality behind experimental choices, present detailed protocols for key transformations, and offer field-proven insights for researchers, scientists, and drug development professionals dedicated to the art and science of pharmaceutical synthesis.

Chapter 1: Foundational Strategies: Diastereomeric Resolution and Early Approaches

The initial syntheses of benazepril, as detailed in the seminal patent literature, involved the coupling of two key fragments: (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one and an ethyl 2-oxo-4-phenyl butyrate precursor. A common early approach was reductive amination, which, while effective in forming the crucial C-N bond, typically resulted in a mixture of the (S,S) and (S,R) diastereomers.[1]

The primary challenge then became the separation of these diastereomers. The initial crude product often contained a 70:30 ratio of the desired (S,S) to the undesired (S,R) form.[1] The trust in the final product's purity relied heavily on post-synthesis purification. The most common method involved fractional crystallization of the benazepril hydrochloride salt. By dissolving the diastereomeric mixture in a suitable solvent system, such as methyl ethyl ketone or a 3-pentanone/methanol mixture, and carefully controlling the crystallization conditions, the less soluble (S,S) diastereomer could be preferentially precipitated, achieving a diastereomeric ratio of up to 95:5.[1] Further enrichment could be obtained by refluxing in solvents like chloroform or ethyl acetate, which selectively dissolves the remaining (S,R) isomer, ultimately affording the desired product with a purity exceeding 99.5%.[1]

While functional, these resolution-based methods are inherently inefficient, as they discard a significant portion of the material as the undesired isomer, impacting overall yield and cost-effectiveness. This limitation was the primary driver for the development of more sophisticated, stereospecific synthetic routes.

Chapter 2: Convergent Asymmetric Synthesis via Aza-Michael Addition

A significant advancement in benazepril synthesis was the development of a convergent pathway employing an asymmetric aza-Michael addition.[5][6] This strategy elegantly establishes the second stereocenter with a high degree of control, leveraging a readily available chiral starting material.

The core of this approach is the 1,4-conjugate addition of L-homophenylalanine ethyl ester (LHPE), which provides the first chiral center, to an α,β-unsaturated carbonyl compound, 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester.[5][7] This key reaction directly forms the precursor containing both stereocenters with a favorable diastereomeric ratio. The success of this reaction is a testament to the principle of substrate-controlled stereoselectivity, where the existing chirality in the nucleophile (LHPE) directs the stereochemical outcome of the addition.

Causality of Experimental Choices: The Solvent Effect

The diastereoselectivity of the aza-Michael addition is profoundly influenced by the choice of solvent. This is because the solvent mediates the transition state geometry of the reaction. Polar aprotic solvents have been shown to provide the best results. The rationale lies in their ability to solvate the charged intermediates and transition states without interfering through hydrogen bonding, thereby allowing the inherent steric and electronic preferences of the reactants to dictate the stereochemical pathway. In contrast, polar protic solvents can form hydrogen bonds with the reactants, leading to alternative, less ordered transition states and consequently, lower diastereoselectivity.[5][7]

Quantitative Data: Solvent Effect on Diastereoselectivity

The following table summarizes the observed diastereomeric ratios of the aza-Michael adduct when the reaction is performed in various solvents, demonstrating the critical role of the reaction medium.

| Solvent | Reaction Time (h) | Diastereomeric Ratio ((S,S) : (R,S)) |

| Dichloromethane | 17 | 4.20 : 1 |

| Acetonitrile | 26 | 3.75 : 1 |

| Ethanol | 18 | 2.15 : 1 |

| Isopropanol | 16 | 1.91 : 1 |

| Toluene | 16 | 1.60 : 1 |

| THF | 16 | 1.53 : 1 |

| (Data sourced from Molecules 2006, 11, 641-648)[7] |

Experimental Protocol: Asymmetric Aza-Michael Addition

This protocol describes the synthesis of the key intermediate (2S,2'S)-2-(1-(methoxycarbonyl)-3-(2-nitrophenyl)-3-oxopropylamino)-4-phenylbutyric acid ethyl ester.

Step 1: Preparation of 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (6)

-

Concentrate a 40% aqueous solution of glyoxylic acid (72 g) to two-thirds of its volume under reduced pressure.

-

Add concentrated sulfuric acid (0.8 g), methanol (120 mL), and toluene (90 mL).

-

Reflux the mixture for 5 hours.

-

Distill off the methanol, then add a solution of o-nitroacetophenone (22.3 g, 135 mmol) in toluene (90 mL).

-

Heat the reaction mixture to 110-130 °C for 36 hours, removing water via azeotropic distillation.[5]

Step 2: Aza-Michael Addition

-

Charge a 50 mL flask with 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (2.35 g, 10 mmol) and L-homophenylalanine ethyl ester (2.28 g, 11 mmol).

-

Add the desired solvent (e.g., Dichloromethane, 20 mL) and stir the mixture at ambient temperature.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture to yield the crude product.

-

Purify the crude product by column chromatography to afford the adduct as a mixture of two diastereomers.[5][7]

Step 3: Reductive Cyclization to Key Intermediate (8)

-

To a solution of the adduct mixture (e.g., 1.46 g) in THF (20 mL) in a pressure vessel, add 5% Pd-C (0.14 g).

-

Hydrogenate the mixture at 40 °C under 150 psi of H₂ for 24 hours.

-

Add 1 N HCl (6 mL) and continue hydrogenation at 40 °C under 150 psi for another 16 hours.

-

Filter the reaction mixture and basify with saturated aqueous sodium bicarbonate.

-

Extract the mixture with ethyl acetate. The combined organic layers are dried and purified by flash column chromatography to obtain the (S,S)-diastereomer.

-

Reflux the purified product in a 10% acetic acid-toluene solution for 24 hours to complete the cyclization, yielding (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester (8).[5]

Visualization: Aza-Michael Synthesis Pathway

Caption: Asymmetric synthesis of Benazepril via Aza-Michael addition.

Chapter 3: Dynamic Resolution Strategies: Maximizing Stereochemical Efficiency

While asymmetric synthesis provides an elegant solution, another powerful approach to obtaining a single enantiomer is through dynamic resolution, particularly Crystallization-Induced Asymmetric Transformation (CIAT). This method is designed for systems where an undesired stereoisomer can be epimerized back into a desired one in solution.[4][8]

The principle of CIAT is a self-validating system of equilibrium and solubility. A solution containing a mixture of diastereomers is subjected to conditions that facilitate epimerization at one of the chiral centers. Simultaneously, the conditions are chosen such that the desired diastereomer has significantly lower solubility than the undesired one. As the desired isomer crystallizes and precipitates out of the solution, its concentration in the solution drops. According to Le Châtelier's principle, the equilibrium will shift to replenish the precipitated isomer by converting the more soluble, undesired isomer into the desired one. This process continues until the vast majority of the material is converted and crystallized as the single, desired diastereomer.[4][8]

Experimental Protocol: Crystallization-Induced Asymmetric Transformation

This protocol describes the conversion of a diastereomeric mixture of an N-substituted aminobenzolactam intermediate to the desired (S,S) form.

Step 1: Epimerization and Crystallization

-

Add the diastereomeric mixture of the free acid intermediate (e.g., 450 g) to a high-boiling point solvent such as p-xylene (5 L).[4] Other suitable solvents include ethylene glycol or acetic acid.[8]

-

Heat the resulting slurry to reflux temperature (approx. 140°C for p-xylene) for 30 hours. The high temperature is crucial for facilitating the thermal epimerization at the carbon alpha to the lactam.[4][8]

-

Cool the reaction mixture to room temperature, allowing the desired (S,S) diastereomer to crystallize fully.

-

Collect the solid product by filtration.

-

Remove the remaining solvent under reduced pressure to yield the intermediate as a solid with a high diastereomeric excess (e.g., 98:2).[4]

This dynamic kinetic resolution is highly efficient, as it theoretically allows for a nearly 100% conversion of a racemic or diastereomeric mixture into a single stereoisomer, representing a significant improvement in atom economy over classical resolution methods.[9]

Visualization: Concept of CIAT

Caption: Principle of Crystallization-Induced Asymmetric Transformation.

Chapter 4: Alternative and Emerging Stereoselective Approaches

The field of asymmetric synthesis is continually evolving, and several other methods have been successfully applied to the synthesis of benazepril and its key intermediates.

-

Nucleophilic Substitution: This strategy involves the reaction of the (3S)-3-amino benzazepine core with a chiral electrophile. For instance, using ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate, where the nosyl group acts as an excellent leaving group, allows for a highly stereoselective S_N2 reaction. This approach yields the (S,S) product with high diastereomeric purity (e.g., 96:4 ratio).[1][9]

-

Asymmetric Catalytic Hydrogenation: The chiral intermediate ethyl (R)-2-hydroxy-4-phenylbutanoate can be prepared via the asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate. This reaction employs a chiral catalyst, often a transition metal complex with a chiral ligand like cinchonidine, to direct the addition of hydrogen to one face of the ketone, producing the desired (R)-alcohol with high enantiomeric excess.[9]

-

Biocatalysis: The use of enzymes as chiral catalysts offers a green and highly selective alternative. Baker's yeast has been used for the asymmetric reduction of 4-(2-nitrophenyl)-2,4-dioxobutyric acid ethyl ester to afford a chiral alcohol precursor.[10] Isolated enzymes, such as alcohol dehydrogenases (ADHs), are also powerful tools for producing enantiopure alcohols from prochiral ketones under mild reaction conditions.[11]

Conclusion: An Integrated Approach to Stereochemical Control

The stereospecific synthesis of benazepril enantiomers is a compelling case study in the evolution of pharmaceutical manufacturing. The journey from inefficient classical resolutions to highly sophisticated asymmetric and dynamic strategies highlights the relentless drive for efficiency, purity, and sustainability. Modern approaches, such as the asymmetric aza-Michael addition and crystallization-induced asymmetric transformation, have become cornerstones of industrial synthesis, providing robust and cost-effective pathways to the single, therapeutically active (S,S)-enantiomer.

Looking forward, the integration of biocatalysis and continuous flow chemistry promises to further refine these processes. These emerging technologies offer the potential for even greater selectivity, reduced environmental impact, and enhanced process safety, ensuring that the production of this vital medication continues to meet the highest standards of scientific integrity and excellence.

References

-

Yang, T.-K., Lee, D.-S., & Chen, C.-S. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641-648. [Link]

-

Yang, T. K., Lee, D. S., & Chen, C. S. (2006). Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. PubMed. [Link]

-

Yang, T. K., Lee, D. S., & Chen, C. S. (2006). Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. Semantic Scholar. [Link]

-

Yang, T.-K., Lee, D.-S., & Chen, C.-S. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. ResearchGate. [Link]

- Shieh, W.-C., & Carlson, J. A. (2002). Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof.

-

New Drug Approvals. (2013). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. New Drug Approvals. [Link]

-

Globe Thesis. (2006). Study On Methods Of Syntheses Two Key Intermediates Of Benazepril. Globe Thesis. [Link]

-

Xu, X., et al. (2007). Enantioseparation of Benazepril Intermediates by High-Performance Liquid Chromatography on Chiral CDMPC Column. Taylor & Francis Online. [Link]

- Shieh, W.-C., & Carlson, J. A. (2003). Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof.

-

Gaciong, Z., et al. (2014). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica. [Link]

- Reddy, M. S., et al. (2023). Improved process for synthesis of benazepril intermediate.

- Li, J., et al. (2020). Synthesis method of benazepril intermediate and benazepril hydrochloride.

-

Yang, T.-K., Lee, D.-S., & Chen, C.-S. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. MDPI. [Link]

-

Qian, Z., et al. (2014). Bioreduction process for synthesis of benazepril, lisinopril, and enalapril intermediate. ResearchGate. [Link]

-

Crasto, A. (2015). Benazepril Synthesis. Slideshare. [Link]

-

USP. Benazepril Hydrochloride. USP-NF. [Link]

-

Chang, C.-W., & Yang, T.-K. (2007). Asymmetric Synthesis of ACE Inhibitor-Benazepril HCl via a Bioreductive Reaction. ResearchGate. [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Benazepril Synthesis by Dr Anthony Crasto | PPTX [slideshare.net]

- 3. tandfonline.com [tandfonline.com]

- 4. US6548665B2 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof - Google Patents [patents.google.com]

- 5. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. US20020183515A1 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof - Google Patents [patents.google.com]

- 9. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Introduction: Defining (R,R)-Benazepril Hydrochloride in the Pharmaceutical Landscape

An In-Depth Technical Guide to (R,R)-Benazepril Hydrochloride (CAS 86541-77-7)

Benazepril hydrochloride is a well-established angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension.[1][2] The therapeutic efficacy of this drug resides specifically in its (S,S) stereoisomer. However, the synthesis of this complex molecule, which contains two stereogenic centers, can lead to the formation of other stereoisomers. Among these is (R,R)-Benazepril hydrochloride (CAS 86541-77-7), a diastereomer of the active pharmaceutical ingredient (API).[3][4]

In the context of pharmaceutical quality control, this specific isomer is often designated as Benazepril Related Compound B.[] Its presence, even in minute quantities, must be rigorously monitored and controlled to ensure the safety, efficacy, and purity of the final drug product. The fundamental principles of stereochemistry dictate that different spatial arrangements of atoms can lead to vastly different interactions with chiral biological targets like enzymes and receptors.[6][7] Consequently, an undesired stereoisomer may be less active, inactive, or even exhibit a different toxicological profile.[6][8]

This technical guide provides a comprehensive overview of (R,R)-Benazepril hydrochloride, focusing on its identity, the critical importance of its analytical control, and the methodologies employed for its separation and quantification. This document serves as a critical resource for professionals engaged in the synthesis, analysis, and quality assurance of Benazepril hydrochloride.

Physicochemical Characteristics

Understanding the fundamental properties of (R,R)-Benazepril hydrochloride is the first step in developing robust analytical and control strategies. As a stereoisomer of the active drug, it shares the same molecular formula and weight but can differ in properties influenced by its three-dimensional structure.

| Property | Value | Source(s) |

| CAS Number | 86541-77-7 | [9][10] |

| Synonyms | (3S)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Hydrochloride; Benazepril Related Compound B | [][10] |

| Molecular Formula | C₂₄H₂₈N₂O₅·HCl | [9] |

| Molecular Weight | 460.95 g/mol | [9][10] |

| Melting Point | ~188 °C | [9] |

| Appearance | White to off-white crystalline powder | [11] |

| Storage | 2°C - 8°C | [9] |

The Central Role of Stereoisomerism in ACE Inhibition

Mechanism of Action of Benazepril

Benazepril is a prodrug that, upon oral administration, undergoes rapid hydrolysis in the liver to its active metabolite, benazeprilat.[12][13] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[2][14] This enzyme plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting inactive angiotensin I into the potent vasoconstrictor angiotensin II.[12][15] By inhibiting ACE, benazeprilat decreases levels of angiotensin II, leading to vasodilation and a reduction in blood pressure.[16][17] ACE inhibition also increases levels of bradykinin, a potent vasodilator, further contributing to the antihypertensive effect.[2][12]

Stereoselectivity and Pharmacological Implications

The interaction between benazeprilat and the active site of the ACE enzyme is highly stereoselective. The three-dimensional structure of the (S,S) isomer allows for optimal binding, leading to potent inhibition. The (R,R) isomer, being a diastereomer, has a different spatial configuration at both chiral centers. This altered geometry prevents it from fitting correctly into the enzyme's active site, rendering it pharmacologically much less active or inactive. Therefore, controlling the level of (R,R)-Benazepril hydrochloride is not merely a matter of purity but is essential for ensuring predictable therapeutic efficacy and safety.[6]

Formation During Synthesis

(R,R)-Benazepril hydrochloride is not synthesized intentionally but arises as an impurity during the manufacturing process of the desired (S,S)-Benazepril API. One common synthetic route involves the reductive amination of ethyl 2-oxo-4-phenyl butyrate with (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one.[18] This reaction joins two chiral fragments, and if the starting materials are not enantiomerically pure or if reaction conditions permit racemization, a mixture of diastereomers can be formed.[1][18] Subsequent purification steps, such as crystallization, are designed to selectively isolate the (S,S) isomer and reduce other isomers like (R,R)-Benazepril to acceptable levels.[1]

Analytical Control and Chiral Separation

The reliable quantification of (R,R)-Benazepril hydrochloride as an impurity is paramount for the quality control of the API. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose.[3][8]

Self-Validating HPLC Protocol

The following protocol describes a robust, self-validating system for the separation and quantification of Benazepril stereoisomers. The causality behind these choices is to create differential interactions between the isomers and the chiral stationary phase, allowing for their separation.

Objective: To separate and quantify (R,R)-Benazepril HCl from (S,S)-Benazepril HCl and other related stereoisomers.

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral Stationary Phase Column: Chiral AGP (150 x 4.0 mm, 5 µm) or equivalent.[3][4]

Reagents and Materials:

-

Methanol (HPLC Grade)

-

Phosphate Buffer (e.g., 20 mM Potassium Phosphate, adjusted to pH 6.0)

-

Reference Standard: (S,S)-Benazepril HCl

-

Reference Standard: (R,R)-Benazepril HCl (Benazepril Related Compound B)

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Mobile Phase | Phosphate Buffer (pH 6.0) : Methanol (80:20, v/v) | The aqueous-organic mobile phase and specific pH are optimized to control the ionization state of the analytes and their interaction with the protein-based chiral stationary phase.[3][4] |

| Flow Rate | 0.9 mL/min | Provides optimal separation efficiency and reasonable run time.[3][4] |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling the thermodynamics of the separation.[19] |

| Detection | UV at 240 nm | This wavelength provides good absorbance for benazepril and its related compounds.[19] |

| Injection Vol. | 20 µL | Standard volume for analytical HPLC. |

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH accurately. Filter through a 0.45 µm membrane filter and degas thoroughly before use. Mix with methanol in the specified ratio.

-

Standard Solution Preparation:

-

System Suitability Solution (SSS): Accurately weigh and dissolve quantities of (S,S)-Benazepril HCl and (R,R)-Benazepril HCl in the mobile phase to obtain a solution containing both isomers. This solution is critical for verifying the system's performance.

-

(R,R) Standard: Prepare a dilute solution of (R,R)-Benazepril HCl at a concentration relevant to its specification limit (e.g., 0.1% of the test concentration).

-

-

Test Solution Preparation: Accurately weigh and dissolve the Benazepril HCl API sample in the mobile phase to a known concentration (e.g., 1.0 mg/mL).[19]

-

System Suitability Testing (SST) - The Self-Validating Checkpoint:

-

Inject the SSS multiple times (typically 5 or 6).

-

Resolution (R): The resolution between the (S,S) and (R,R) peaks must be greater than 1.7. This is a non-negotiable parameter ensuring the method can distinguish between the two isomers.[19][20]

-

Precision: The relative standard deviation (RSD) of the peak areas for replicate injections should be not more than 2.0%. This confirms the stability and reproducibility of the system.[19][20]

-

If SST fails, the system must be investigated and rectified before proceeding with sample analysis.

-

-

Analysis:

-

Inject the blank (mobile phase), followed by the (R,R) standard, and then the test solution(s).

-

Identify the peaks based on the retention times obtained from the individual standards.

-

Calculate the amount of (R,R)-Benazepril HCl in the test sample by comparing its peak area to the peak area of the (R,R) standard.

-

Conclusion

(R,R)-Benazepril hydrochloride, CAS 86541-77-7, is a critical process-related impurity in the manufacture of the antihypertensive drug (S,S)-Benazepril hydrochloride. While sharing the same chemical formula as the active drug, its different stereochemistry renders it pharmacologically insignificant for ACE inhibition and necessitates its strict control as an impurity. The integrity of the final drug product relies on the implementation of highly specific and validated analytical methods, primarily chiral HPLC, to ensure its levels are maintained below established safety thresholds. This guide underscores the scientific rationale and provides the technical framework for the identification, separation, and quantification of this stereoisomeric impurity, reinforcing the principles of quality by design and ensuring patient safety in modern drug development.

References

-

Chatzissavvidis, D., et al. (2002). Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC. PubMed. Available at: [Link]

-

El-Gindy, A., et al. (2018). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Journal of AOAC INTERNATIONAL. Available at: [Link]

-

El-Gindy, A., et al. (2018). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. ResearchGate. Available at: [Link]

-

Journal of AOAC INTERNATIONAL. (2017). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Oxford Academic. Available at: [Link]

-

Small Molecule Pathway Database (SMPDB). Benazepril Metabolism Pathway. Available at: [Link]

-

APOTEX INC. (2019). Benazepril Hydrochloride Product Monograph. Available at: [Link]

-

U.S. Pharmacopeia. Benazepril Hydrochloride. Pharmacopeial Forum. Available at: [Link]

-

Pharmascience Inc. (1997). PRODUCT MONOGRAPH pms-BENAZEPRIL. Available at: [Link]

-

Tawfeek, M.A. (2024). Benazepril. StatPearls - NCBI Bookshelf. Available at: [Link]

-

PharmaCompass. (n.d.). Benazepril Drug Information. Available at: [Link]

-

El-Gindy, A., et al. (2001). Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms. PubMed. Available at: [Link]

-

New Drug Approvals. (2013). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. Available at: [Link]

-

Drugs.com. (2025). Benazepril: Package Insert / Prescribing Information / MOA. Available at: [Link]

-

Drugs.com. (n.d.). Benazepril and Hydrochlorothiazide: Package Insert / Prescribing Info. Available at: [Link]

-

Lee, C-F., et al. (2007). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. National Institutes of Health. Available at: [Link]

-

U.S. Food and Drug Administration. (n.d.). Lotensin benazepril hydrochloride. accessdata.fda.gov. Available at: [Link]

-

Kublin, E., et al. (2015). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica. Available at: [Link]

- Google Patents. (n.d.). WO2005009972A2 - Process for preparation of benazepril.

-

Pediatric Oncall. (n.d.). Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Available at: [Link]

-

Kublin, E., et al. (2015). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. PubMed. Available at: [Link]

-

SciSpace. (n.d.). Analytical Method Development and Validation of Amlodipine and Benazepril hydrochloride in combined dosage form by RP-HPLC. Available at: [Link]

- Google Patents. (n.d.). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.

-

Longdom Publishing. (n.d.). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Available at: [Link]

- Google Patents. (n.d.). EP1501516B1 - A process for the preparation of benazepril hydrochloride.

-

Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Am J Biomed Sci & Res. Available at: [Link]

-

Encyclopedia of Chemical Processing. (n.d.). Chiral Drug Separation. Available at: [Link]

-

Chemistry For Everyone. (2025). How Do Stereoisomers Affect Drug Activity?. YouTube. Available at: [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. drugs.com [drugs.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomedgrid.com [biomedgrid.com]

- 7. youtube.com [youtube.com]

- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 9. biosynth.com [biosynth.com]

- 10. scbt.com [scbt.com]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. SMPDB [smpdb.ca]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. pdf.hres.ca [pdf.hres.ca]

- 16. Benazepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 17. drugs.com [drugs.com]

- 18. EP1501516B1 - A process for the preparation of benazepril hydrochloride - Google Patents [patents.google.com]

- 19. Benazepril Hydrochloride [drugfuture.com]

- 20. merckmillipore.com [merckmillipore.com]

Abstract

The rigorous identification and characterization of impurities are cornerstones of modern pharmaceutical development, directly impacting the safety, efficacy, and quality of drug products. Benazepril, an essential angiotensin-converting enzyme (ACE) inhibitor, can contain several related compounds originating from synthesis or degradation.[1][2] Among these, Benazepril Related Compound B, a diastereomer of the active pharmaceutical ingredient (API), presents a unique analytical challenge. Its identical mass and similar core structure to benazepril necessitate a sophisticated, multi-technique approach for unambiguous elucidation. This guide provides a comprehensive, field-proven strategy for the isolation and structural characterization of Benazepril Related Compound B, designed for researchers, analytical scientists, and drug development professionals. We will explore the causality behind experimental choices, from initial chromatographic detection to definitive spectroscopic confirmation, ensuring a self-validating and scientifically sound workflow.

Foundational Understanding: Benazepril and the Imperative of Impurity Profiling

Benazepril is a prodrug that, after oral administration, is hydrolyzed by hepatic esterases into its pharmacologically active metabolite, benazeprilat.[3][4][5][6] Benazeprilat inhibits the ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby lowering blood pressure.[3][6][7] The molecular structure of benazepril features two critical chiral centers, leading to the possibility of four stereoisomers.

The presence of impurities, even stereoisomers, can have unintended pharmacological or toxicological effects. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict control and characterization of any impurity present at levels of 0.10% or higher.[8] Benazepril Related Compound B is identified by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) as a key impurity to be monitored.[1][9][10] It is the (3S, 1'R) diastereomer of benazepril, differing from the (3S, 1'S) API only in the stereochemistry of the side chain.

Chemical Structures:

| Compound | IUPAC Name | Stereochemistry |

| Benazepril (API) | (3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid | (S,S) |

| Benazepril Related Compound B | (3S)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid | (S,R) |

This subtle stereochemical difference is the central challenge in its elucidation, as it renders many analytical techniques that rely on mass or basic connectivity insufficient on their own.

The Strategic Workflow for Structure Elucidation

A robust analytical strategy is not a linear process but an integrated workflow where each step informs the next. The goal is to move from detection and separation to isolation and, finally, to definitive structural confirmation.

Caption: Overall workflow for impurity structure elucidation.

Phase 1: Chromatographic Detection and Separation

The foundational step is the development of a high-resolution chromatographic method capable of separating benazepril from all its related compounds. High-Performance Liquid Chromatography (HPLC) is the industry standard for this task.[11][12]

Causality Behind Method Choice: Reversed-phase HPLC (RP-HPLC) is selected due to its versatility and high efficiency in separating compounds of moderate polarity like benazepril and its isomers. A C18 (octadecylsilane) column is the workhorse for such separations, providing excellent hydrophobic interaction and shape selectivity, which is critical for resolving diastereomers.

Protocol 1: Analytical RP-HPLC Method for Benazepril and Its Impurities

-

Instrumentation: A validated HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

-

Mobile Phase A: Prepare a solution of 0.1% Trifluoroacetic Acid (TFA) in water. (Note: TFA is a common ion-pairing agent that improves peak shape for amine-containing compounds).

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient is necessary to resolve closely eluting peaks and clean the column. A typical gradient might be:

-

0-5 min: 20% B

-

5-25 min: 20% to 70% B

-

25-30 min: 70% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Column Temperature: 30°C. (Controlling temperature is crucial for reproducible retention times).

-

Detection Wavelength: 240 nm, where the benzazepine chromophore has significant absorbance.[13][14]

-

Injection Volume: 10 µL.

-

System Suitability: As per USP guidelines, the resolution between the benazepril hydrochloride and Benazepril Related Compound B peaks must be not less than 1.7.[15] This ensures the method can adequately separate the two compounds for accurate quantification and subsequent isolation.

Data Presentation: Typical Chromatographic Parameters

| Parameter | Value | Rationale |

| Column Type | C18 (Octadecylsilane) | Provides hydrophobic retention and shape selectivity for diastereomer separation. |

| Mobile Phase | Water/Acetonitrile with TFA | Standard reversed-phase conditions; TFA improves peak shape. |

| Elution Mode | Gradient | Allows for separation of compounds with different polarities and ensures elution of all components. |

| Detection | UV at 240 nm | Wavelength of maximum absorbance for benazepril's core structure. |

| Resolution (R) | ≥ 1.7 (Benazepril vs. Cmpd B) | USP requirement ensuring baseline or near-baseline separation.[15] |

Phase 2: Isolation for Spectroscopic Analysis

To perform definitive spectroscopic analysis (especially NMR), the impurity must be isolated from the API and other components in a pure form (>95% purity). This is achieved by scaling the analytical HPLC method to preparative HPLC.

The core principle is to maintain the same separation chemistry (column packing, mobile phase) while increasing the column diameter and flow rate to handle higher sample loads. The collected fractions containing the target impurity are then concentrated, and the purity is verified using the original analytical method.

Phase 3: The Spectroscopic Toolkit for Structure Elucidation

With an isolated and purified sample of Benazepril Related Compound B, a suite of spectroscopic techniques is deployed to piece together its molecular structure.

Mass Spectrometry (MS): Determining Mass and Formula

Liquid Chromatography-Mass Spectrometry (LC-MS) is the first line of inquiry.[16][17] It provides the molecular weight, which serves as a fundamental check.

Causality Behind Method Choice: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like benazepril. It minimizes fragmentation, ensuring a strong signal for the protonated molecular ion ([M+H]⁺).[17] High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is then used to measure the mass with high accuracy (typically <5 ppm). This allows for the unambiguous determination of the elemental formula.

Expected Results for Benazepril Related Compound B:

| Technique | Expected Result | Interpretation |

| LC-MS (ESI+) | m/z = 425.20 | Confirms the molecular weight of the free base (C₂₄H₂₈N₂O₅). This will be identical to benazepril. |

| HRMS (ESI+) | m/z = 425.2020 (Calculated) | A measured mass within 5 ppm of the calculated value confirms the elemental formula C₂₄H₂₈N₂O₅. |

Nuclear Magnetic Resonance (NMR): The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, as it provides detailed information about the carbon-hydrogen framework and atom connectivity.[11][17] For diastereomers, NMR is indispensable for determining the relative stereochemistry.

Caption: NMR spectroscopy workflow for structure elucidation.

Protocol 2: NMR Analysis of Benazepril Related Compound B

-

Sample Preparation: Dissolve ~5-10 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Filter the solution into a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. This will reveal the number of unique protons, their chemical environments (chemical shift), their integration (ratio), and their coupling patterns (J-coupling), which indicates adjacent protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. Use a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

2D COSY Acquisition: The Correlation Spectroscopy (COSY) experiment shows correlations between protons that are coupled to each other, typically through 2-3 bonds. This is used to trace out spin systems (e.g., the propyl chain).

-

2D HSQC/HMQC Acquisition: The Heteronuclear Single Quantum Coherence (or Multiple Quantum Coherence) experiment correlates each proton with the carbon atom it is directly attached to. This maps the proton assignments to the carbon skeleton.

-

2D HMBC Acquisition: The Heteronuclear Multiple Bond Correlation experiment shows correlations between protons and carbons that are 2-4 bonds away. This is crucial for connecting different spin systems and identifying quaternary carbons.

-

2D NOESY/ROESY Acquisition: The Nuclear Overhauser Effect Spectroscopy (or Rotating-frame Overhauser Effect Spectroscopy) experiment is the key to stereochemistry. It shows correlations between protons that are close in space, regardless of their bonding. By observing the NOE between the proton at the C3 position of the benzazepine ring and the proton at the C1' position of the side chain, the relative orientation can be determined. In the (S,S) isomer (Benazepril), these protons will be on the same face of the molecule, showing a stronger NOE than in the (S,R) isomer (Compound B), where they are on opposite faces.

Interpreting the Data: The combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals. The final piece of the puzzle, the stereochemistry, is solved by the NOESY/ROESY data, which provides the definitive evidence to assign the structure as the (S,R) diastereomer.

Phase 4: Final Confirmation and Integration of Evidence

The structure elucidation process culminates in the integration of all analytical data to build an unshakeable case for the proposed structure.

Caption: Logic diagram for integrating multi-technique data.

The final and most crucial step in this self-validating system is to compare the complete analytical data profile (HPLC retention time, MS data, and all NMR spectra) of the isolated impurity against a Certified Reference Standard of Benazepril Related Compound B.[9][10] An exact match provides absolute confirmation of the structure.

Conclusion

The structure elucidation of Benazepril Related Compound B exemplifies the rigorous analytical science required in modern drug development. It demonstrates that a single technique is rarely sufficient for characterizing closely related impurities like diastereomers. A logical, multi-step strategy—beginning with high-resolution chromatography for detection and isolation, followed by a suite of spectroscopic techniques—is essential. While mass spectrometry confirms the elemental composition, it is NMR spectroscopy, particularly 2D experiments like NOESY/ROESY, that provides the definitive evidence to unravel the complex stereochemistry. This comprehensive approach, validated by comparison against a certified reference standard, ensures the unequivocal identification of impurities, safeguarding pharmaceutical quality and patient safety in accordance with global regulatory standards.

References

-

Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Open Access Journals - Research and Reviews. Retrieved from [Link]

-

Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research. Retrieved from [Link]

-

Hemdan, A., & Michael, A. M. (2018). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Journal of AOAC INTERNATIONAL, 101(4), 1079–1084. Retrieved from [Link]

-

Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved from [Link]

-

Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Technologynetworks.com. Retrieved from [Link]

-

Benazepril Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

-

Benazepril EP Impurity and USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]

-

Lotensin (benazepril hydrochloride) Label. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Hemdan, A., & Michael, A. M. (2018). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

-

G, R., & S, S. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 101-123. Retrieved from [Link]

-

Hemdan, A., & Michael, A. M. (2018). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Journal of AOAC INTERNATIONAL, 101(4), 1079–1084. Retrieved from [Link]

-

Benazepril. (n.d.). PubChem. Retrieved from [Link]

-

pms-BENAZEPRIL Product Monograph. (1997). Pharmascience Inc. Retrieved from [Link]

-

Benazepril-Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Herman, T., & Cascella, M. (2024). Benazepril. StatPearls. Retrieved from [Link]

-

benazepril hydrochloride and its Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Benazepril Hydrochloride EP Impurity C. (n.d.). SynZeal. Retrieved from [Link]

-

Benazepril Hydrochloride - Impurity B (Hydrochloride Salt). (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Benazepril. (n.d.). Wikipedia. Retrieved from [Link]

-

Benazepril Metabolism Pathway. (n.d.). Small Molecule Pathway Database (SMPDB). Retrieved from [Link]

-

BENAZEPRIL SYNTHESIS. (2013). New Drug Approvals. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benazepril Related Compound B Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 10. Benazepril Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 11. biotech-spain.com [biotech-spain.com]

- 12. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

- 13. Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. rroij.com [rroij.com]

- 17. ijprajournal.com [ijprajournal.com]

A Deep Dive into the Stereoisomeric Pharmacology of Benazepril: A Technical Guide for Researchers

Introduction: The Significance of Chirality in ACE Inhibition

Benazepril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, serves as a cornerstone in the management of hypertension and congestive heart failure.[1][2] As a prodrug, its therapeutic efficacy is realized upon in vivo hydrolysis to the active diacid metabolite, benazeprilat.[3][4] The molecular structure of benazepril features two stereogenic centers, giving rise to four distinct stereoisomers: (S,S), (R,R), (S,R), and (R,S).[5] The commercially available formulation is the single (S,S)-enantiomer, a decision rooted in the profound impact of stereochemistry on pharmacological activity.[6] This guide provides an in-depth technical exploration of the pharmacological profiles of benazepril's stereoisomers, offering field-proven insights and detailed methodologies for their analysis.

Pharmacodynamic Profile: A Tale of Stereoselective Potency

The primary mechanism of action for benazeprilat is the competitive inhibition of ACE, which in turn blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3] This inhibition is highly dependent on the spatial arrangement of the molecule.

Comparative ACE Inhibitory Activity

| Stereoisomer of Benazeprilat | ACE Inhibition IC50 | Relative Potency |

| (S,S)-Benazeprilat | Data not available | Highest |

| (R,R)-Benazeprilat | Data not available | Significantly Lower |

| (R,S)-Benazeprilat | Data not available | Significantly Lower |

| (S,R)-Benazeprilat | Data not available | Significantly Lower |

Table 1: Comparative in vitro ACE inhibitory activity of benazeprilat stereoisomers. The lack of specific IC50 values in the public domain is a notable data gap.

Pharmacokinetic Profile: From Prodrug to Active Metabolite

The journey of benazepril from administration to therapeutic action is a multi-step process involving absorption, distribution, metabolism, and excretion. The stereochemistry of the molecule can potentially influence each of these phases.

Absorption and Distribution

Following oral administration, benazepril is rapidly absorbed.[4] Both benazepril and its active metabolite, benazeprilat, are highly protein-bound (approximately 97% and 95%, respectively).[7] There is currently a lack of published studies that have specifically investigated the stereoselective absorption and distribution of the individual benazepril stereoisomers.

Metabolism: The Stereoselective Conversion to Benazeprilat

The conversion of the benazepril prodrug to the active benazeprilat is primarily mediated by hepatic esterases.[1][4] In vitro studies have demonstrated that this hydrolysis can be replicated using porcine liver esterase.[8] While it is plausible that this enzymatic conversion is stereoselective, with the (S,S)-enantiomer being the preferred substrate, specific comparative kinetic data for the hydrolysis of all four stereoisomers is not available.

Sources

- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The pharmacokinetics of benazepril relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective pharmacokinetics of dihydropyridine calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Abstract

This technical guide provides a comprehensive exploration of the discovery, development, and medicinal chemistry of benazepril, a cornerstone in the therapeutic landscape of hypertension and congestive heart failure. Developed by Ciba-Geigy (now Novartis), benazepril emerged from a deep understanding of the renin-angiotensin-aldosterone system (RAAS) and the strategic design of angiotensin-converting enzyme (ACE) inhibitors. This document delves into the historical context of ACE inhibitor discovery, the intricate synthetic pathways leading to benazepril, the critical structure-activity relationships that guided its optimization, and the key preclinical and clinical evaluations that established its therapeutic utility. Detailed experimental protocols, quantitative pharmacological data, and visualizations of key processes are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this important therapeutic agent.

Introduction: The Quest to Inhibit the Renin-Angiotensin-Aldosterone System

The story of benazepril is intrinsically linked to the broader scientific endeavor to understand and modulate the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. The discovery that the enzyme, angiotensin-converting enzyme (ACE), was responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II, opened a new frontier in cardiovascular medicine.[1][2] The pioneering work on ACE inhibitors was inspired by the discovery of peptides in the venom of the Brazilian pit viper, Bothrops jararaca, which were found to be potent inhibitors of ACE.[3] This led to the development of the first ACE inhibitor, captopril, a sulfhydryl-containing compound that validated ACE as a therapeutic target but also presented challenges due to its side-effect profile.[4] This set the stage for the development of second-generation, non-sulfhydryl ACE inhibitors, a class to which benazepril belongs.[5]

Benazepril was patented in 1981 and introduced for medical use in 1990 by Ciba-Geigy.[6] It is a prodrug, meaning it is administered in an inactive form and is hydrolyzed in the liver to its active metabolite, benazeprilat.[5][7] Benazeprilat is a potent, long-acting inhibitor of ACE, and its non-sulfhydryl nature is believed to contribute to a more favorable side-effect profile.[5] This guide will illuminate the scientific journey from the initial concept to the clinical application of benazepril.

The Discovery and Medicinal Chemistry of Benazepril

The development of benazepril at Ciba-Geigy was a result of a rational drug design approach aimed at creating a potent and well-tolerated ACE inhibitor. The core chemical scaffold of benazepril is a benzazepinone ring system, a distinctive feature among ACE inhibitors.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

While specific details of the initial lead compounds from Ciba-Geigy's discovery program are proprietary, the general principles of ACE inhibitor SAR were well-established by the time of benazepril's development. The design of benazepril and its analogs would have focused on several key structural motifs essential for potent ACE inhibition:

-

A Zinc-Binding Group: ACE is a zinc-containing metalloproteinase, and a key interaction for inhibition is the chelation of the zinc ion in the active site. In benazeprilat, the carboxylate group of the acetic acid moiety serves this function.

-

A Carboxylate-Binding Group: The active site of ACE has a positively charged residue that interacts with the C-terminal carboxylate of its natural substrate, angiotensin I. The carboxylate group in the phenylbutanoyl portion of benazeprilat mimics this interaction.

-

Hydrophobic Pockets: The active site of ACE also contains hydrophobic pockets that accommodate the side chains of the amino acid residues of its substrates. The phenylpropyl group of benazeprilat is designed to fit into one of these hydrophobic pockets, contributing to its high binding affinity.

-

The Benzazepine Scaffold: The rigid, bicyclic benzazepine scaffold of benazepril likely serves to orient the key interacting groups in an optimal conformation for binding to the ACE active site, thereby enhancing potency and selectivity.

The development process would have involved the synthesis and evaluation of a library of compounds with systematic modifications to these key structural features to optimize potency (as measured by IC50 for ACE inhibition), selectivity, and pharmacokinetic properties such as oral bioavailability and duration of action.

The Role of the Prodrug Strategy

Benazepril is administered as an ethyl ester prodrug.[5][7] This esterification of the carboxyl group in the phenylbutanoyl moiety serves a critical purpose: it increases the lipophilicity of the molecule, thereby enhancing its oral absorption.[7] Once absorbed, the ester is rapidly cleaved by hepatic esterases to yield the active diacid metabolite, benazeprilat.[5] This prodrug strategy is a common and effective approach in the design of ACE inhibitors to overcome the poor oral bioavailability of the highly polar active forms.

Synthesis of Benazepril Hydrochloride

Several synthetic routes to benazepril have been developed and patented. A common approach involves the coupling of two key intermediates: a protected 3-amino-benzazepinone derivative and a derivative of 2-hydroxy-4-phenylbutanoic acid. The following is a representative, multi-step synthesis adapted from published patents and literature.[8][9][10]

Key Intermediates

-

(3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester: This chiral amine is a crucial building block containing the benzazepine core.

-

Ethyl (2R)-2-hydroxy-4-phenylbutyrate: This chiral hydroxy ester provides the phenylpropyl side chain.

Representative Synthetic Pathway

The synthesis of benazepril hydrochloride can be conceptually broken down into the formation of the key intermediates and their subsequent coupling.

A common starting material for the benzazepine core is 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.[8] A multi-step sequence involving chlorination, azidation, and subsequent reduction and protection is often employed to introduce the chiral amino group at the 3-position.

A representative final stage of the synthesis involves the condensation of the two key intermediates.[8]

Step 1: Triflate Formation. The hydroxyl group of ethyl (2R)-2-hydroxy-4-phenylbutyrate is activated, for instance, by conversion to its trifluoromethanesulfonate (triflate) ester using trifluoromethanesulfonic anhydride in the presence of a base.

Step 2: Nucleophilic Substitution. The activated ester is then reacted with (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester. The amino group of the benzazepine intermediate acts as a nucleophile, displacing the triflate group to form the coupled product.

Step 3: Deprotection and Salt Formation. The tert-butyl ester protecting group is removed under acidic conditions, typically using hydrogen chloride gas in an organic solvent. This step simultaneously forms the hydrochloride salt of benazepril.

Step 4: Purification. The final product, benazepril hydrochloride, is then purified by recrystallization to obtain the desired diastereomer with high purity.[8]

Experimental Protocol: Illustrative Synthesis of Benazepril Hydrochloride

Caution: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety guidelines.

-

Preparation of Ethyl (2R)-2-(trifluoromethanesulfonyloxy)-4-phenylbutanoate:

-

Dissolve ethyl (2R)-2-hydroxy-4-phenylbutyrate (1 equivalent) in anhydrous dichloromethane at -10°C under a nitrogen atmosphere.

-

Add N-methylmorpholine (1.1 equivalents) dropwise.

-

Slowly add trifluoromethanesulfonic anhydride (1.1 equivalents) while maintaining the temperature below 0°C.

-

Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude triflate.

-

-

Coupling Reaction:

-

Dissolve the crude triflate from the previous step in anhydrous dichloromethane.

-

Add (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Deprotection and Salt Formation:

-

Dissolve the crude coupled product in ethyl acetate.

-

Cool the solution to 0°C and bubble dry hydrogen chloride gas through the solution until saturation.

-

Stir the mixture at 0°C for 2-4 hours, during which time benazepril hydrochloride will precipitate.

-

-

Purification:

-

Collect the precipitate by filtration and wash with cold ethyl acetate.

-

Recrystallize the crude benazepril hydrochloride from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure product.[11]

-

Mechanism of Action and Pharmacological Characterization

Benazepril's therapeutic effects are a direct consequence of its inhibition of ACE.

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The RAAS plays a pivotal role in blood pressure regulation. The inhibition of ACE by benazeprilat disrupts this cascade.

Caption: The Renin-Angiotensin-Aldosterone System and the site of action of benazeprilat.

In Vitro ACE Inhibition Assays

The potency of benazeprilat and other ACE inhibitors is typically determined using in vitro enzyme inhibition assays. A common method involves the use of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), and measuring the rate of product formation in the presence and absence of the inhibitor.

Experimental Protocol: In Vitro ACE Inhibition Assay (Spectrophotometric Method)

-

Reagent Preparation:

-

Prepare a stock solution of ACE from rabbit lung in a suitable buffer (e.g., 100 mM borate buffer, pH 8.3, containing 300 mM NaCl).

-

Prepare a stock solution of the substrate, hippuryl-histidyl-leucine (HHL), in the same buffer.

-

Prepare a series of dilutions of benazeprilat (the test inhibitor) and a reference inhibitor (e.g., captopril) in the assay buffer.

-

-

Assay Procedure:

-

In a microplate or test tubes, add the assay buffer, the ACE solution, and the inhibitor solution (or buffer for the control).

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a strong acid (e.g., 1 M HCl).

-

-

Quantification of Product:

-

The product of the reaction, hippuric acid, is extracted into an organic solvent (e.g., ethyl acetate).

-

The absorbance of the extracted hippuric acid is measured using a UV-Vis spectrophotometer at a specific wavelength (e.g., 228 nm).

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each inhibitor concentration.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-